molecular formula C9H6Cl2O B6197003 1,4-dichloro-2-ethynyl-5-methoxybenzene CAS No. 2680531-11-5

1,4-dichloro-2-ethynyl-5-methoxybenzene

Cat. No.: B6197003
CAS No.: 2680531-11-5
M. Wt: 201
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Description

1,4-dichloro-2-ethynyl-5-methoxybenzene is an organic compound with the molecular formula C9H6Cl2O It is a derivative of benzene, characterized by the presence of two chlorine atoms, an ethynyl group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-ethynyl-5-methoxybenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of catalysts such as iron(III) chloride for halogenation and palladium catalysts for the ethynylation process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, protection of functional groups, and subsequent introduction of the ethynyl group under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2-ethynyl-5-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Halogenation: Iron(III) chloride as a catalyst.

    Ethynylation: Palladium catalysts and copper(I) iodide as co-catalysts.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-dichloro-2-ethynyl-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-dichloro-2-ethynyl-5-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The chlorine atoms and methoxy group can influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dichloro-2-ethynyl-5-methoxybenzene is unique due to the combination of chlorine atoms, an ethynyl group, and a methoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

2680531-11-5

Molecular Formula

C9H6Cl2O

Molecular Weight

201

Purity

95

Origin of Product

United States

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